molecular formula C8H14N2O B1461428 3-(Pentan-2-YL)-1,2-oxazol-5-amine CAS No. 1092298-90-2

3-(Pentan-2-YL)-1,2-oxazol-5-amine

Cat. No. B1461428
CAS RN: 1092298-90-2
M. Wt: 154.21 g/mol
InChI Key: LVBCKPWTUDTVQS-UHFFFAOYSA-N
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Description

3-(Pentan-2-YL)-1,2-oxazol-5-amine, also known as PEA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. PEA is a member of the oxazole family, which is a class of heterocyclic compounds that contain both nitrogen and oxygen atoms in their ring structure. In

Scientific Research Applications

Catalytic Activity in Chemical Synthesis

Rare earth oxides (REOs) have been studied for their catalytic activity in the vapor-phase catalytic dehydration of 5-amino-1-pentanol, showing the potential for producing cyclic and unsaturated amines, which are crucial intermediates in pharmaceutical and material science research. The study highlighted the effectiveness of Yb2O3 in catalyzing the dehydration of amino alcohols, pointing to the importance of such compounds in facilitating chemical transformations (Ohta, Yamada, & Sato, 2016).

Precursors for Synthesis of Complex Molecules

Research on 1-oxa-3-azapentalen-2-ones has revealed their utility as precursors for cis-2-amino alcohols, demonstrating a method for synthesizing these compounds from propargyl alcohols, CO2, and amines. This synthesis route offers a novel approach for creating structurally complex and functionally diverse molecules, highlighting the critical role of oxazole derivatives in medicinal chemistry and organic synthesis (Chernysheva et al., 2003).

Material Science and Nanotechnology

In material science, bifunctional, amphiphilic poly(2-oxazoline) macromonomers have been applied in a microemulsion polymerization process to form well-defined core-crosslinked nanoparticles. These nanoparticles, with surface functional groups, demonstrate the potential for drug delivery and diagnostic applications, showcasing the relevance of oxazole derivatives in developing nanotechnologies for biomedical applications (Kampmann, Grabe, Jaworski, & Weberskirch, 2016).

Organic Synthesis and Medicinal Chemistry

The aminoalkylation of [1.1.1]propellane to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines introduces a method for efficiently incorporating pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold. This research underscores the utility of such chemical transformations in streamlining the synthesis of important building blocks for drug development (Hughes, Scarlata, Chen, Burch, & Gleason, 2019).

Novel Synthetic Routes and Chemical Transformations

Studies on Curtis reactions with Zn complexes derived from 2-(Aminomethyl)Benzimidazole and the development of new synthetic routes, such as the synthesis of amide podand extractants, further illustrate the broad applicability of oxazole derivatives and related compounds in facilitating complex chemical syntheses and enhancing our understanding of reaction mechanisms (Patricio-Rangel et al., 2019); (Yuxuan et al., 2014).

properties

IUPAC Name

3-pentan-2-yl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-3-4-6(2)7-5-8(9)11-10-7/h5-6H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBCKPWTUDTVQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1=NOC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pentan-2-YL)-1,2-oxazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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